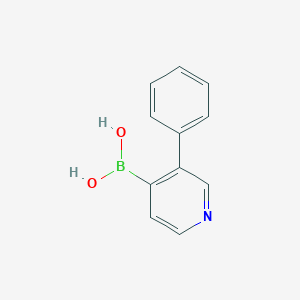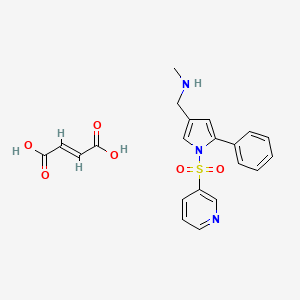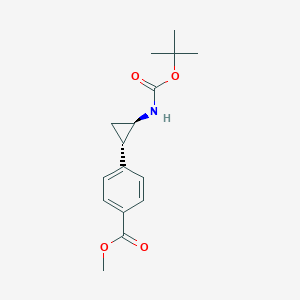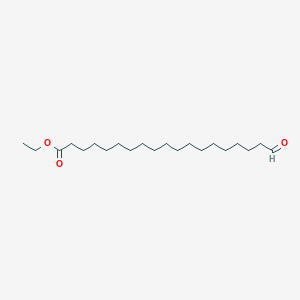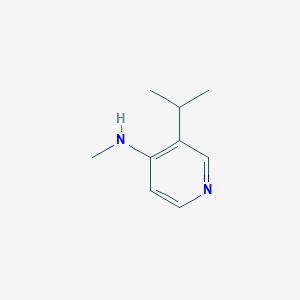
3-Isopropyl-N-methylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-N-methylpyridin-4-amine, also known as 2-isopropyl-4-methylpyridin-3-amine, is an organic compound with the molecular formula C9H14N2. This compound is characterized by a pyridine ring substituted with an isopropyl group at the 2-position, a methyl group at the 4-position, and an amine group at the 3-position. It is used primarily in the synthesis of pharmaceutical intermediates and has applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-isopropylpyridine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-isopropyl-4-methylpyridine is reacted with an amine under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Isopropyl-N-methylpyridin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Isopropyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of the KRAS G12C protein, which is implicated in various cancers. The compound binds to the active site of the protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-isopropyl-4-methylpyridine
- 4-Methyl-2-propan-2-ylpyridin-3-amine
- 3-Pyridinamine, 4-methyl-2-(1-methylethyl)-
Uniqueness
3-Isopropyl-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for KRAS G12C inhibitors sets it apart from other similar compounds, making it valuable in cancer research and drug development .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
N-methyl-3-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-6-11-5-4-9(8)10-3/h4-7H,1-3H3,(H,10,11) |
Clé InChI |
JATMIUSJTMOXNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CN=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


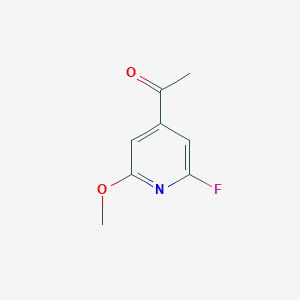

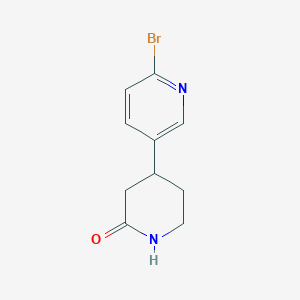
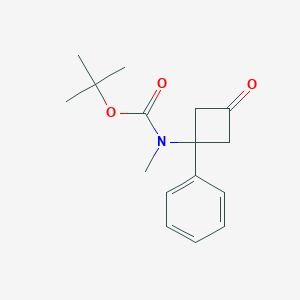
![2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12955932.png)

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
